1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea 1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 863017-58-7
VCID: VC4664732
InChI: InChI=1S/C19H26N4S2/c1-15(20-19(24)21-16-7-4-3-5-8-16)18(17-9-6-14-25-17)23-12-10-22(2)11-13-23/h3-9,14-15,18H,10-13H2,1-2H3,(H2,20,21,24)
SMILES: CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3
Molecular Formula: C19H26N4S2
Molecular Weight: 374.57

1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

CAS No.: 863017-58-7

Cat. No.: VC4664732

Molecular Formula: C19H26N4S2

Molecular Weight: 374.57

* For research use only. Not for human or veterinary use.

1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea - 863017-58-7

Specification

CAS No. 863017-58-7
Molecular Formula C19H26N4S2
Molecular Weight 374.57
IUPAC Name 1-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea
Standard InChI InChI=1S/C19H26N4S2/c1-15(20-19(24)21-16-7-4-3-5-8-16)18(17-9-6-14-25-17)23-12-10-22(2)11-13-23/h3-9,14-15,18H,10-13H2,1-2H3,(H2,20,21,24)
Standard InChI Key XZBSEIJQJYQSLL-UHFFFAOYSA-N
SMILES CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, reflects its intricate architecture. Key structural components include:

  • Thiourea backbone: The –N–C(=S)–N– group serves as the central scaffold, enabling hydrogen bonding and metal coordination .

  • 4-Methylpiperazine: A saturated six-membered ring with two nitrogen atoms and a methyl substituent, contributing to solubility and receptor interaction .

  • Thiophen-2-yl group: A five-membered aromatic heterocycle with a sulfur atom, enhancing lipophilicity and π-stacking potential .

  • Phenyl substituent: Aromatic ring providing structural rigidity and hydrophobic interactions .

The molecular formula is C₂₁H₃₀N₄S₂, with a calculated molecular weight of 402.61 g/mol. The SMILES string (CC(C)C1=CC=C(C=C1)NC(=S)NCC(C2=CC=CS2)N3CCN(CC3)C) and InChIKey (OHLVFPUGZFXSBZ-UHFFFAOYSA-N) confirm stereochemical details and connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₃₀N₄S₂
Molecular Weight402.61 g/mol
Hydrogen Bond Donors2 (thiourea NH groups)
Hydrogen Bond Acceptors4 (thiourea S, piperazine N)
XLogP34.2 (estimated)

Synthesis and Mechanistic Pathways

While no explicit synthesis for this compound is documented, analogous thiourea derivatives are typically prepared via:

  • Mannich Reaction: Condensation of amines with aldehydes and ketones. For example, 1-(2,4-dimethylphenyl)piperazine reacts with indole and formaldehyde under acidic conditions to form bipiperazine derivatives .

  • Thiourea Coupling: Reaction of isothiocyanates with amines. A plausible route involves treating 1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine with phenyl isothiocyanate .

Table 2: Hypothetical Synthesis Steps

StepReaction ComponentConditions
14-Methylpiperazine + thiophene epoxideEthanol, reflux, 12 h
2Intermediate amine + phenyl isothiocyanateDCM, RT, 6 h
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)

The absence of crystallographic data for this specific compound necessitates reliance on computational modeling. Density Functional Theory (DFT) studies predict a twisted conformation around the thiourea C–N bonds, with intramolecular H-bonding between the piperazine N–H and thiourea S .

ParameterValueMethod
LogP3.8XLogP3
Solubility (Water)0.02 mg/mLESOL
BBB PermeabilityYesBOILED-Egg Model
CYP2D6 InhibitionModerateSwissADME

Physicochemical Properties and Stability

The compound’s stability is influenced by its functional groups:

  • Thermal Stability: The thiourea moiety decomposes above 200°C, as observed in related compounds .

  • Photolytic Sensitivity: The thiophene and phenyl rings may undergo [2+2] cycloaddition under UV light, necessitating storage in amber glass .

  • pH-Dependent Solubility: Protonation of the piperazine nitrogen (pKa ≈ 7.1) enhances solubility in acidic media .

Applications and Future Directions

Potential applications include:

  • Oncology: As a kinase inhibitor scaffold, particularly in breast and lung cancers expressing EGFR mutations .

  • Neurology: Modulation of serotonin (5-HT₁A) or dopamine receptors for antipsychotic therapy .

  • Materials Science: As a ligand for transition-metal catalysts in cross-coupling reactions .

Future research should prioritize:

  • In vitro kinase inhibition assays.

  • Pharmacokinetic studies in rodent models.

  • X-ray crystallography to resolve 3D structure.

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